1-(4-Iodophenyl)-1H-Pyrazol

Übersicht

Beschreibung

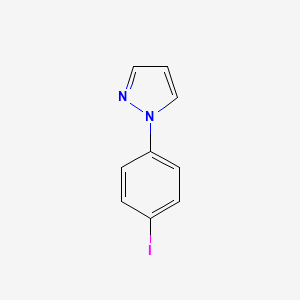

1-(4-Iodophenyl)-1H-Pyrazole is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have reported the anticancer potential of 1-(4-Iodophenyl)-1H-pyrazole derivatives. For instance, compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, with IC50 values comparable to established chemotherapeutics such as cisplatin .

- Mechanism of Action : The compound may induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and disrupting cell cycle progression .

Anti-inflammatory Properties

Research indicates that 1-(4-Iodophenyl)-1H-pyrazole exhibits notable anti-inflammatory effects. Studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain derivatives have shown selectivity for COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

- Efficacy : In vivo studies have reported significant reductions in inflammatory markers in animal models treated with these derivatives .

Antimicrobial Activity

The antimicrobial properties of 1-(4-Iodophenyl)-1H-pyrazole have also been explored. Compounds based on this structure have exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

Comparative Analysis with Other Pyrazole Derivatives

To better understand the unique properties of 1-(4-Iodophenyl)-1H-pyrazole, it is beneficial to compare it with other halogenated pyrazole derivatives:

| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity (COX-2 Inhibition) | Antimicrobial Activity |

|---|---|---|---|

| 1-(4-Iodophenyl)-1H-pyrazole | Comparable to cisplatin | High selectivity for COX-2 | Effective against E. coli |

| 1-(4-Bromophenyl)-1H-pyrazole | Moderate | Moderate | Limited |

| 1-(4-Chlorophenyl)-1H-pyrazole | Lower than iodine derivative | Low selectivity | Effective against S. aureus |

This table illustrates that the iodine substitution significantly enhances both anticancer and anti-inflammatory activities compared to other halogenated derivatives.

Case Studies and Research Findings

Several case studies highlight the promising applications of 1-(4-Iodophenyl)-1H-pyrazole:

- Study on Anticancer Efficacy : A study evaluated the efficacy of a series of pyrazole derivatives in inhibiting tumor growth in xenograft models, showing that compounds with the iodine substitution had enhanced tumor suppression capabilities compared to non-iodinated counterparts .

- Anti-inflammatory Mechanism Investigation : Research focused on the mechanism by which these compounds inhibit COX enzymes revealed that specific structural features influence binding affinity and selectivity, providing insights for future drug design aimed at inflammatory diseases .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body

Mode of Action

It’s known that the iodine atom in the compound can undergo a variety of coupling reactions, where it is replaced by a new carbon group . This could potentially lead to changes in the target molecules, affecting their function. More detailed studies are required to understand the exact mode of action of this compound.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects

Result of Action

The iodine atom in the compound can undergo various reactions, potentially leading to changes in the function of target molecules . More detailed studies are required to understand the exact effects of this compound.

Biochemische Analyse

Biochemical Properties

1-(4-Iodophenyl)-1H-Pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with sigma-1 receptors, which are chaperone proteins located at the mitochondrion-associated endoplasmic reticulum membrane. These interactions are crucial for regulating calcium signaling between the endoplasmic reticulum and mitochondria, maintaining the structural integrity of the mitochondrion-associated endoplasmic reticulum membrane, and facilitating cellular survival under stress conditions .

Cellular Effects

1-(4-Iodophenyl)-1H-Pyrazole has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the activity of NADH-oxidase and NADPH-oxidase, enzymes involved in trans-plasma membrane electron transport. This modulation can lead to changes in cellular redox states and impact processes such as superoxide production and reduction .

Molecular Mechanism

The molecular mechanism of action of 1-(4-Iodophenyl)-1H-Pyrazole involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed to interact with sigma-1 receptors, influencing their role in calcium signaling and cellular stress responses. Additionally, it can participate in free radical reactions, such as nucleophilic substitution and oxidation, which further elucidates its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Iodophenyl)-1H-Pyrazole can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, the compound’s interaction with sigma-1 receptors and its role in autophagic flux have been observed to be time-dependent, with significant effects on cellular stress responses and survival .

Dosage Effects in Animal Models

The effects of 1-(4-Iodophenyl)-1H-Pyrazole vary with different dosages in animal models. Research has indicated that varying the dosage can lead to different threshold effects, as well as potential toxic or adverse effects at high doses. For instance, studies on the effects of radiolabeled derivatives of the compound in mice have shown that dosage can significantly influence the uptake and distribution of the compound in various tissues .

Metabolic Pathways

1-(4-Iodophenyl)-1H-Pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels. For example, the compound’s role in the oxidation of alkyl benzenes highlights its involvement in metabolic processes that influence cellular redox states and energy production .

Transport and Distribution

The transport and distribution of 1-(4-Iodophenyl)-1H-Pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, studies have shown that the compound can be transported across biological barriers, such as the blood-brain barrier, via specific transporters like the L-type amino acid transporter 1 .

Subcellular Localization

The subcellular localization of 1-(4-Iodophenyl)-1H-Pyrazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with sigma-1 receptors at the mitochondrion-associated endoplasmic reticulum membrane highlights its role in regulating calcium signaling and maintaining cellular homeostasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-1H-Pyrazole typically involves the iodination of phenylpyrazole. One common method includes the reaction of phenylpyrazole with iodine in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process.

Industrial Production Methods: Industrial production of 1-(4-Iodophenyl)-1H-Pyrazole may involve more scalable and efficient methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Iodophenyl)-1H-Pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki coupling or Sonogashira coupling.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Suzuki Coupling: Utilizes palladium catalysts and boronic acids.

Sonogashira Coupling: Involves the use of palladium catalysts and alkynes.

Oxidation: Often employs oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, while Sonogashira coupling can produce alkynyl derivatives.

Vergleich Mit ähnlichen Verbindungen

4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.

4-Iodobiphenyl: Contains two phenyl rings with an iodine atom, differing in structure and reactivity.

4-Iodopyridine: Features an iodine atom on a pyridine ring, offering different chemical properties.

Uniqueness: 1-(4-Iodophenyl)-1H-Pyrazole is unique due to the presence of both an iodine atom and a pyrazole ring, which confer distinct reactivity and potential applications compared to other iodinated compounds. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Biologische Aktivität

1-(4-Iodophenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological interactions, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

1-(4-Iodophenyl)-1H-pyrazole consists of a pyrazole ring substituted with a 4-iodophenyl group. The presence of iodine enhances its lipophilicity and potential for halogen bonding, which can significantly influence its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 314.08 g/mol.

Synthesis

The synthesis of 1-(4-Iodophenyl)-1H-pyrazole typically involves reactions that utilize various catalysts and solvents to enhance yield and efficiency. Common methods include:

- Reagents : Sodium ethoxide, potassium carbonate.

- Solvents : Ethanol, acetonitrile.

- Key Reaction Steps : Formation of the pyrazole ring followed by iodination at the para position of the phenyl group.

Anticancer Properties

Research indicates that 1-(4-Iodophenyl)-1H-pyrazole exhibits significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The iodophenyl group enhances binding affinity to specific receptors involved in tumor growth regulation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2), showing comparable efficacy to established anti-inflammatory drugs like diclofenac . The IC50 values for these activities suggest promising therapeutic potential.

The biological activity of 1-(4-Iodophenyl)-1H-pyrazole is primarily attributed to its ability to interact with various biological targets, including:

- Enzymes : Inhibition of COX enzymes suggests a mechanism for reducing inflammation.

- Receptors : The compound may modulate receptor activity involved in pain signaling and inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological implications of 1-(4-Iodophenyl)-1H-pyrazole:

- Case Study 1 : A study assessed the compound's efficacy against Mythimna separate, revealing significant insecticidal activity at concentrations of 500 mg/L, indicating potential applications in agrochemicals .

- Case Study 2 : Research on derivatives showed that modifications to the pyrazole structure could enhance both anticancer and anti-inflammatory activities, suggesting avenues for drug development .

Comparative Analysis

To better understand the biological activity of 1-(4-Iodophenyl)-1H-pyrazole, a comparison with structurally similar compounds is essential. The following table summarizes key findings from various studies:

Eigenschaften

IUPAC Name |

1-(4-iodophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIQBEMLKKKISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380117 | |

| Record name | 1-(4-Iodophenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-86-7 | |

| Record name | 1-(4-Iodophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Iodophenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.